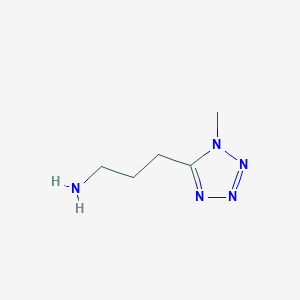

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Description

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a heterocyclic organic compound featuring a tetrazole ring substituted with a methyl group at the 1-position and a propan-1-amine chain at the 3-position. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its molecular formula is C₆H₁₂N₆, with a molecular weight of 168.21 g/mol (calculated).

The compound’s primary applications include:

Properties

IUPAC Name |

3-(1-methyltetrazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-10-5(3-2-4-6)7-8-9-10/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLDLWGIARXTQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored due to its efficiency and the ability to produce the tetrazole ring system, which is a key structural feature of the compound . The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing advanced techniques and equipment to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although the tetrazole ring is generally resistant to oxidation due to its low HOMO energy.

Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxytetrazoles, while substitution reactions can yield a variety of substituted tetrazole derivatives .

Scientific Research Applications

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: It serves as a building block for synthesizing other complex molecules and is used in catalysis to accelerate chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is explored in drug discovery for developing new therapeutic agents, particularly due to its ability to form stable tetrazole rings.

Industry: The compound is used in material science for creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring system can mimic carboxylic acid moieties, allowing it to bind to specific sites on proteins and other biomolecules . This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-(1H-1,2,3,4-Tetrazol-5-yl)propan-1-amine Hydrochloride

- Molecular Formula : C₄H₁₀ClN₅

- Molecular Weight : 163.61 g/mol

- CAS : 1461705-04-3

- Key Differences :

2-Methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine

- Molecular Formula : C₅H₁₁N₅

- Molecular Weight : 141.18 g/mol

- CAS : 32495-05-9

Triazole Derivatives

3-(4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl)propan-1-amine

- Molecular Formula : C₁₁H₂₁N₅

- Molecular Weight : 223.32 g/mol

- Key Differences :

1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

- Molecular Formula : C₁₀H₁₈N₄

- Molecular Weight : 194.28 g/mol

- CAS : 1339634-69-3

- N-methylation reduces primary amine availability, limiting use in covalent drug design .

Thiazole and Tetrazine Derivatives

(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine

N-(3-[¹⁸F]Fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine

- Molecular Formula : C₁₁H₁₃¹⁸FN₄

- Key Differences :

Comparative Data Table

Biological Activity

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, a compound characterized by its tetrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antifungal, and enzyme inhibition activities.

The molecular formula of this compound is with a molecular weight of 128.13 g/mol. Its structure features a propanamine backbone substituted with a tetrazole ring, which is known for its biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 128.13 g/mol |

| CAS Number | 1243154-42-8 |

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole groups exhibit significant anticancer properties. For instance, a study highlighted the potential of tetrazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

Case Study:

A specific derivative of tetrazole was shown to inhibit the growth of several cancer cell lines in vitro. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, demonstrating potent activity against various cancer types.

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies revealed that this compound exhibits antifungal activity against strains such as Aspergillus niger and Penicillium digitatum.

Table: Antifungal Activity Results

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 16 |

| Penicillium digitatum | 14 |

| Geotrichum candidum | 15 |

These results suggest that the compound could serve as a basis for developing new antifungal agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as alpha-amylase. The inhibition of alpha-amylase is particularly relevant for managing diabetes as it slows carbohydrate digestion.

Alpha-Amylase Inhibition Study:

In a comparative study, the IC50 value for this compound was found to be significantly lower than that of acarbose (a standard inhibitor), indicating its potential as an effective anti-diabetic agent.

Table: Enzyme Inhibition Data

| Compound | IC50 (mg/mL) |

|---|---|

| 3-(1-Methyl-1H-tetrazol-5-yl)propan-1-amine | 0.12 |

| Acarbose | 0.26 |

Mechanistic Insights

The biological activities of this compound can be attributed to the unique properties of the tetrazole ring. Tetrazoles are known to interact with various biological targets due to their ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.